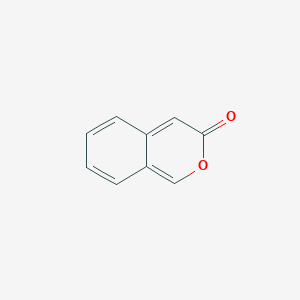

3H-2-Benzopyran-3-one

Description

Properties

CAS No. |

23783-57-5 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

isochromen-3-one |

InChI |

InChI=1S/C9H6O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H |

InChI Key |

MKHHKAFWMAYADE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=O)OC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3h 2 Benzopyran 3 One Derivatives

Classical Synthetic Approaches to the Core Structure

Traditional methods for constructing the 3H-2-benzopyran-3-one core often rely on well-established cyclization and condensation reactions.

Ring-Closing Reactions via Condensation and Cyclization Protocols

Ring-closing reactions represent a fundamental approach to the synthesis of the this compound skeleton. These methods typically involve the intramolecular cyclization of a suitably substituted precursor. A key strategy involves the generation of the benzopyranone ring system through the removal of a small molecule, such as water or an alcohol, to drive the cyclization forward. These reactions can be promoted by heat or by the use of dehydrating agents. rsc.org The efficiency of these cyclization reactions can be influenced by the nature of the substituents on the starting material and the reaction conditions employed.

The Ring-Closing Metathesis (RCM) reaction is a powerful tool for the synthesis of cyclic alkenes of varying sizes, from 5- to 30-membered rings. organic-chemistry.org The stereoselectivity of the resulting alkene (E/Z) is influenced by the strain of the forming ring. Ruthenium-based catalysts are commonly used and are known to tolerate a wide array of functional groups. organic-chemistry.org

Synthesis from o-Acylphenylacetic Acid Derivatives

A prominent classical route to 3H-2-benzopyran-3-ones involves the cyclization of o-acylphenylacetic acid derivatives. rsc.org This method typically requires heating the starting material in the presence of a dehydrating agent like acetic anhydride. However, this approach can sometimes be inefficient and lead to the formation of side products. To address these limitations, alternative reagents have been explored. More efficient reagents for this transformation include 1,3-dicyclohexylcarbodiimide (DCC) with 2-hydroxypyridine (B17775), disuccinimidyl carbonate (DSC), 2-ethoxy-N-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), and 2-isobutoxy-N-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ). rsc.org These alternative methods can prevent the formation of undesired byproducts and allow for the spectroscopic identification of the intermediate benzopyranone. rsc.org

Preparative Routes Involving Lactone Precursors

The synthesis of this compound can also be achieved from lactone precursors. For instance, trapping and low-temperature matrix isolation experiments have demonstrated that 2-benzopyran-3-one can be efficiently generated through the thermolysis or photolysis of a bis-lactone (B144190). rsc.org Flash vacuum thermolysis of this bis-lactone yields isocoumarin (B1212949), while its photolysis in an argon matrix produces 2-benzopyran-3-one and a ketene (B1206846). rsc.org This highlights the utility of lactone-based starting materials in accessing the target benzopyranone structure.

Modern and Advanced Synthetic Strategies

In recent years, more sophisticated and efficient methods have emerged for the synthesis of benzopyran scaffolds, including multi-component reactions and metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Coupling Reactions (e.g., Matsuda-Heck Arylation)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. The Matsuda-Heck reaction, a variation of the Heck reaction, utilizes arenediazonium salts as arylating agents. wikipedia.org This method offers several advantages over traditional Heck reactions, including milder reaction conditions, the absence of the need for phosphine (B1218219) ligands, and often faster reaction times. wikipedia.org

The Matsuda-Heck reaction has been successfully employed in the synthesis of benzopyran-phenylpropanoid hybrids. nih.govacs.org This involves the palladium-catalyzed arylation of 8-allylbenzopyranones with arenediazonium salts. nih.govacs.org The reaction proceeds via the formation of a cationic Pd(II)-σ-complex, followed by β-hydride elimination to yield the desired coupling product. nih.govacs.org The regioselectivity of the β-hydride elimination can be controlled by the presence of substituents on the benzopyranone ring. nih.govacs.org

The Heck-Matsuda reaction has also been utilized in the desymmetrization of cyclic olefins to produce chiral lactams, demonstrating its utility in asymmetric synthesis. beilstein-journals.org Furthermore, this reaction has been applied to the synthesis of various heterocyclic compounds, highlighting its versatility in modern organic synthesis. researchgate.net

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd(OAc)2 / NaOAc | 8-allylcoumarin, arene diazonium salts | Coumarin-phenylpropanoid hybrids | up to 79% | nih.govacs.org |

| Pd(TFA)2 / (S)-PyraBox | N-Boc-protected 2,5-dihydro-1H-pyrrole, aryldiazonium salt | Arylated γ-lactams | - | beilstein-journals.org |

| Pd(OAc)2 | Enone, aryldiazonium salt | Arylated enone | 84% | researchgate.net |

Electrochemical Synthesis Methods for Carbon-Phosphorus Bond Formation

The creation of carbon-phosphorus (C-P) bonds in the synthesis of this compound derivatives, also known as coumarins, can be achieved through electrochemical methods. These techniques offer an alternative to traditional chemical synthesis, often providing more environmentally friendly and efficient pathways. nih.govresearchgate.net

Electrochemical synthesis can be employed for the direct phosphonation of the C-H bond at the C3 position of the coumarin (B35378) ring system. nih.gov One such method involves the reaction of a coumarin with a dialkylphosphite in the presence of a manganese(III) acetate (B1210297) mediator. This process results in the regioselective α-phosphonation, yielding 3-dialkylphosphonocoumarin. nih.gov The selectivity of this reaction is attributed to the formation of dialkylphosphonyl radicals. nih.gov

Another approach utilizes the electrochemical oxidation of catechols or hydroquinones in the presence of a phosphine nucleophile, such as triphenylphosphine. researchgate.net The quinones generated from the oxidation react with the phosphine through a conjugate addition, leading to the formation of C-phosphoniumquinol betaine (B1666868) compounds. researchgate.net While not directly forming a this compound, this method demonstrates the electrochemical formation of a C-P bond in a related quinone structure, which could be a precursor or analogue.

The advantages of electrochemical methods include the potential for continuous and fire-safe processes, making them suitable for industrial applications. researchgate.net They can also reduce the reliance on hazardous reagents often used in conventional synthesis. researchgate.net

Directed Functionalization Approaches (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it can be applied to the functionalization of this compound derivatives. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the coumarin scaffold. ijpcbs.comnih.gov

Specifically, the Vilsmeier-Haack reaction can be used to synthesize 3-formyl benzopyran-4-ones from substituted ortho-hydroxy acetophenones. nih.gov The reaction proceeds via an electrophilic substitution of the activated aromatic ring with a halomethyleniminium salt, which is the active species in the Vilsmeier reagent. ijpcbs.com The resulting iminium species is then hydrolyzed during workup to yield the aldehyde. organic-chemistry.org

This formylation is a key step for introducing further functionalities into the coumarin structure, as the aldehyde group can serve as a versatile handle for subsequent chemical transformations. ijpcbs.com For example, 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde has been synthesized using this method. nih.gov The reaction conditions and the specific Vilsmeier reagent used can influence the outcome and yield of the functionalization. ijpcbs.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound derivatives to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Utilization of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are gaining attention as green alternatives to traditional volatile organic solvents in the synthesis of heterocyclic compounds, including coumarins. rsc.orgresearchgate.net ILs are salts with low melting points that offer several advantages, such as low vapor pressure, non-flammability, and high thermal and electrochemical stability. rsc.orggoogle.com These properties can lead to increased reactivity, selectivity, and easier catalyst recycling. rsc.org

In the context of this compound synthesis, ionic liquids can function as both the solvent and the catalyst. rsc.org For instance, tricaprylylmethylammonium chloride (Aliquat 336) has been used as an effective catalyst for the synthesis of polyfunctionalized benzopyran derivatives in water. asianpubs.org The use of 10 mol% of this ionic liquid in refluxing water has been shown to be sufficient to drive the reaction forward, leading to good to excellent yields. asianpubs.org The synthesis of 1,2,3-triazolium-based ionic liquids themselves can be achieved through a straightforward two-step procedure involving a copper-mediated click reaction followed by alkylation. researchgate.net

The application of ionic liquids aligns with green chemistry principles by potentially reducing the environmental impact associated with conventional solvents and offering simpler work-up procedures. rsc.orgasianpubs.org

Water-Mediated Organic Synthesis

Water is an ideal green solvent for organic synthesis due to its abundance, non-toxicity, and non-flammability. nih.gov Performing organic reactions in water can enhance reaction rates and selectivity. nih.gov The synthesis of this compound derivatives has been successfully carried out in aqueous media.

One-pot multi-component condensation reactions for the synthesis of benzopyran derivatives can be performed in water, often with the aid of a catalyst like tricaprylylmethylammonium chloride. asianpubs.org This method offers high yields and a simple work-up procedure. asianpubs.org Furthermore, uncatalyzed Knoevenagel condensations for the synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde have been achieved in distilled water at elevated temperatures, resulting in quantitative yields and high selectivity. researchgate.net

Natural acids, such as those found in citrus juice, can also be used as catalysts for the synthesis of coumarin derivatives in aqueous environments. arabjchem.org These methods represent a cost-effective and environmentally friendly approach to synthesizing these important heterocyclic compounds. arabjchem.org

Solvent-Free and Catalyst-Free Methodologies

To further advance the principles of green chemistry, solvent-free and catalyst-free methods for the synthesis of this compound derivatives have been developed. These approaches minimize waste generation and simplify purification processes.

Solventless synthesis can be achieved by irradiating the reaction mixture with microwaves. researchgate.net For example, the rapid synthesis of 3-substituted coumarins and benzocoumarins has been accomplished by the microwave irradiation of the corresponding enaminones. researchgate.net This method often results in higher yields and significantly shorter reaction times compared to conventional heating in a solvent. researchgate.net

Catalyst-free synthesis in aqueous media has also been reported. For instance, the condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde with active methylene (B1212753) compounds can proceed efficiently in distilled water at 90 °C without the need for a catalyst. researchgate.net Similarly, the synthesis of spiro[indole-3,4′-pyrazolo[3,4-e] organic-chemistry.orgnih.govthiazepines] has been achieved in a catalyst-free, one-pot, three-component domino reaction in aqueous media at room temperature. nih.gov The development of such methodologies is a significant step towards more sustainable chemical manufacturing. nih.gov

Application of Microwave and Ultrasound Irradiation in Synthesis

The use of microwave and ultrasound irradiation provides alternative energy sources for promoting chemical reactions, often leading to shorter reaction times, higher yields, and improved energy efficiency, which are key tenets of green chemistry. nih.govarabjchem.org

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various coumarin-heterocycle hybrids. arabjchem.org For example, the one-pot, three-component reaction of coumarins, aldehydes, and thiocarbohydrazide (B147625) to form coumarin-thiazole derivatives has been achieved under microwave irradiation with acetic acid as a catalyst, resulting in good to high yields. arabjchem.org Another example is the synthesis of coumarin-oxadiazole derivatives, where microwave irradiation significantly accelerated the reaction. arabjchem.org In the synthesis of 3-substituted coumarins from enaminones, microwave irradiation under solvent-free conditions led to much higher yields in a fraction of the time compared to conventional heating. researchgate.net

| Reaction | Conventional Method | Microwave Method |

| Synthesis of 3-Substituted Coumarins | 10-12 hours, 61-68% yield | 8-12 minutes, 78-83% yield arabjchem.org |

| Synthesis of Enaminones | Reflux in xylene, lower yield | Short time, much higher yield researchgate.net |

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another energy-efficient technique used to promote the synthesis of this compound and related heterocyclic derivatives. nih.gov An "on water" copper(I)-catalyzed 1,3-dipolar cycloaddition of coumarin azides and terminal alkynes has been developed under ultrasonic irradiation to produce coumarin-triazole derivatives in good to high yields. arabjchem.org Ultrasound has also been used to facilitate the synthesis of pyrido[2,1-a]isoquinoline derivatives in a multi-component reaction in water at room temperature, offering excellent yields and short reaction times. nih.gov These methods highlight the potential of alternative energy sources to create more sustainable synthetic routes. researchgate.net

Biocatalysis Approaches in Benzopyran Derivatization

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. In the context of this compound derivatives, enzymatic transformations, particularly those involving lipases, have been explored for kinetic resolutions to obtain enantiomerically enriched compounds.

Lipases are versatile enzymes capable of catalyzing a range of reactions, including esterification, transesterification, and hydrolysis, with high enantioselectivity. One key strategy involves the kinetic resolution of racemic alcohols that serve as precursors to the 2-benzopyran structure. For instance, the kinetic resolution of a racemic 2-phenylethanol (B73330) derivative was successfully achieved using Amano Lipase PS-C II. This enzymatic acylation, employing isopropenyl acetate as the acyl donor in tert-butyl methyl ether, yielded the (R)-configured alcohol with an exceptional enantiomeric excess (ee) of 99.6%. The corresponding (S)-acetate was subsequently hydrolyzed, also using Amano Lipase PS-C II, to afford the (S)-configured alcohol with 99.7% ee. researchgate.net This approach highlights the utility of lipases in preparing enantiomerically pure building blocks for the synthesis of more complex chiral 2-benzopyran derivatives. researchgate.net

The application of lipases has also been demonstrated in the kinetic resolution of structurally related Morita-Baylis-Hillman (MBH) adducts. While not directly 3H-2-benzopyran-3-ones, these functionalized molecules can be precursors to various heterocyclic systems. Studies have shown successful resolution of aromatic MBH acetates and butyrates through enzymatic hydrolysis using a panel of lipases, including those from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), Candida antarctica A (CAL-A), and Candida antarctica B (CAL-B). mdpi.com In some cases, enantiopure MBH acetates or their hydrolyzed alcohol products were obtained with over 90% ee. mdpi.com

While direct biocatalytic synthesis or resolution of the this compound core with a chiral center at the 3-position is less documented, the successful application of lipases on closely related precursors underscores the potential of this methodology. Future research may focus on applying these enzymatic strategies to racemic 3-hydroxy-3-substituted-3H-2-benzopyran-3-ones to achieve efficient kinetic resolutions.

Stereoselective Synthesis of Substituted this compound Analogues

The development of stereoselective methods for the synthesis of 3H-2-benzopyran-3-ones is crucial for accessing specific enantiomers, which often exhibit distinct biological activities. Organocatalysis has emerged as a particularly fruitful area for the asymmetric synthesis of benzopyran and related chromane (B1220400) nuclei. organic-chemistry.org

One prominent strategy involves the use of chiral phosphoric acids to catalyze reactions that construct the benzopyran core with high enantioselectivity. Although direct asymmetric synthesis of 3H-2-benzopyran-3-ones is a developing area, the principles have been successfully applied to related structures. For instance, chiral phosphoric acids have been employed in the [4+2] annulation of ortho-quinone methides with various partners to generate chiral chromanes. organic-chemistry.org

The synthesis of 3-aryl-3H-benzopyrans has been reported, and these compounds can serve as precursors or structural analogues to the target 3-oxo derivatives. nih.gov While not always stereoselective in their initial synthesis, the introduction of a chiral center at the 3-position opens the door for separation techniques or the development of asymmetric variations.

Recent advances in the synthesis of isocoumarins have focused on metal-catalyzed and metal-free approaches to introduce substituents at the 3-position. mdpi.com While many of these methods are not inherently stereoselective, they provide access to a diverse range of 3-substituted isocoumarins that could potentially be resolved using biocatalytic methods as described in the previous section.

A notable example of stereoselective synthesis in a related system is the asymmetric synthesis of 3-aryl-substituted 2,3-dihydro-1H-isoindol-1-ones. This was achieved through a tandem nucleophilic 1,2-addition and ring-closure procedure using SAMP and RAMP hydrazones, followed by oxidative cleavage of the chiral auxiliary. amanote.com This demonstrates the feasibility of using chiral auxiliaries to control the stereochemistry in the formation of similar heterocyclic structures.

The application of Lewis acid catalysis also presents a promising avenue for the construction of benzopyran skeletons. While not explicitly stereoselective in all reported cases, the use of chiral Lewis acids could potentially induce enantioselectivity in the cyclization process. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of 3H-2-benzopyran-3-one. The chemical shifts are influenced by the electron density around the nuclei, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

In the ¹H NMR spectrum, protons in different parts of the molecule exhibit distinct chemical shifts. For instance, protons on the aromatic ring will have different shifts from those on the pyranone ring. The chemical shifts of aromatic protons are typically found in the range of 7.0-8.0 ppm. The interpretation of these spectra can sometimes be complicated by overlapping signals, especially in the aromatic region. stackexchange.com

The ¹³C NMR spectrum provides complementary information. Carbonyl carbons, such as the one in the lactone ring (C=O), are characteristically found at very high chemical shifts, often in the range of 160-170 ppm. ipb.pt The chemical shifts of the aromatic carbons are also diagnostic.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzopyranone Structures This table provides generalized chemical shift ranges based on typical values for related structures. Actual values for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 115 - 150 |

| Methylene (B1212753) Protons (-CH₂-) | ~5.0 | ~70 |

| Carbonyl Carbon (C=O) | - | 160 - 170 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Structural Confirmation

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org It is highly sensitive and allows for the direct identification of which proton is bonded to which carbon. columbia.edusdsu.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is crucial for piecing together the molecular skeleton, as it shows correlations between atoms that are not directly bonded. libretexts.orgyoutube.com For example, it can show a correlation between a proton on the aromatic ring and the carbonyl carbon of the lactone. The intensity of HMBC cross-peaks can be dependent on the coupling constant, which is related to the dihedral angle between the coupled nuclei. columbia.edu

GIAO Method for Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

Computational chemistry provides a powerful tool for validating experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating theoretical NMR chemical shifts. nih.govrsc.orgresearchgate.net

This method involves optimizing the 3D geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These shielding tensors are then converted into chemical shifts. By comparing the theoretically predicted chemical shifts with the experimental values, the assignment of the NMR spectra can be further confirmed. A good correlation between the calculated and experimental data provides strong evidence for the proposed structure. imist.ma This approach is particularly useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.orgbiomedscidirect.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. biomedscidirect.comnih.gov

For this compound, the most prominent and diagnostic peak in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This peak typically appears in the region of 1700-1750 cm⁻¹. Other important absorptions would include C-H stretching vibrations for the aromatic and methylene groups, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the ether linkage in the pyranone ring.

Table 2: Expected FTIR Absorption Bands for this compound This table presents expected wavenumber ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Lactone) | C=O stretch | 1700 - 1750 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H stretch | 2850 - 2960 |

| Ether | C-O stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uu.nl The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group. science-softcon.de

Solvatochromism is the phenomenon where the position of the absorption bands changes with the polarity of the solvent. Studying the solvatochromic behavior of this compound can provide insights into the nature of its electronic transitions and the polarity of its excited states. For example, a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) in a more polar solvent can indicate that the excited state is more polar than the ground state. Such studies have been conducted on related photochromic naphthopyrans. rsc.org The absorption characteristics of similar compounds, like 4-hydroxycoumarin (B602359) derivatives, have been shown to be influenced by solvent polarity and pH. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Determinations

While specific fluorescence data for the parent this compound is not extensively detailed, the broader class of benzopyranones, particularly coumarin (B35378) derivatives, is well-known for its significant fluorescent properties. nih.govrsc.org These compounds often exhibit intense fluorescence with high quantum yields. rsc.org For instance, certain synthesized coumarin derivatives display quantum yields reaching as high as 0.83. rsc.org

The fluorescence characteristics are highly sensitive to the molecular structure, including the nature of substituents and their position on the benzopyran ring system. researchgate.net Studies on related furocoumarins show that all tested compounds exhibit fluorescence and possess sufficient absorption in the UVA range. nih.gov The emission wavelengths and quantum yields can be significantly influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net For some related fluorophores, this results in a notable red shift in polar solvents and large Stokes shifts, which are indicative of a substantial change in geometry or electronic distribution between the ground and excited states. researchgate.net The investigation of these properties is crucial for applications in fluorescent probes and materials science. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound (molecular formula C₉H₈O₂). This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula by comparing the precise experimental mass to the calculated theoretical mass.

For the synonym 1,4-dihydro-3H-2-benzopyran-3-one, LC-MS/MS analysis in negative ionization mode has identified the [M-H]⁻ precursor ion. nih.gov The experimentally observed m/z value can be compared to the theoretical exact mass of the molecule to provide unambiguous confirmation of its chemical formula, distinguishing it from other isomers.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈O₂ | nih.govchemeo.com |

| Calculated Exact Mass | 148.05243 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), negative | nih.gov |

| Precursor Ion | [M-H]⁻ | nih.gov |

| Experimental Precursor m/z | 147.0443 | nih.gov |

Table 1: High-Resolution Mass Spectrometry data for 1,4-dihydro-3H-2-benzopyran-3-one.

The close agreement between the experimental and calculated mass provides high confidence in the assigned molecular formula of C₉H₈O₂.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for the parent this compound is not detailed in the reviewed literature, the technique has been successfully applied to confirm the structures of numerous substituted benzopyran derivatives.

For example, the structure of 3-iodo-4-phenyl-2H-benzopyran was unequivocally confirmed by X-ray crystallography. nih.gov Similarly, SCXRD has been used to determine the molecular structures of novel 1H-2-benzopyran-1-one derivatives, providing conclusive evidence for their structural assignments which were also supported by spectroscopic data. researchgate.net These studies highlight the power of SCXRD to resolve any structural ambiguities, define bond lengths and angles, and describe the packing of molecules within a crystal lattice for this class of compounds.

Time-Resolved Optical and Infrared Spectroscopy for Reaction Intermediate Characterization

Time-resolved spectroscopic techniques are critical for detecting and characterizing short-lived reaction intermediates. The generation of 2-benzopyran-3-one from precursor molecules has been studied using such methods. Experiments involving flash vacuum thermolysis or photolysis of a bis-lactone (B144190) precursor have shown the efficient generation of 2-benzopyran-3-one. rsc.org

By using low-temperature matrix isolation techniques, researchers were able to trap the reaction intermediates and characterize them spectroscopically. rsc.org Photolysis of the precursor in an argon matrix at low temperatures allowed for the identification of not only 2-benzopyran-3-one but also the corresponding ketene (B1206846) intermediate, demonstrating the utility of these advanced spectroscopic methods in mapping reaction pathways and understanding the stability of transient species. rsc.org Furthermore, studies on related coumarin derivatives using femtosecond transient absorption have been employed to investigate fast vibronic relaxation and excited-state processes. acs.org

Computational and Theoretical Investigations of 3h 2 Benzopyran 3 One Systems

Quantum Chemical Calculations (Density Functional Theory and Ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecular systems. These computational methods are instrumental in understanding the intricacies of compounds like 3H-2-benzopyran-3-one and its derivatives.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules, including those with heterocyclic rings like this compound, the B3LYP functional is a widely used and reliable choice. This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The selection of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For structural optimization of organic compounds, the 6-311G basis set is often considered, but it is crucial to supplement it with polarization functions to accurately describe the geometry around heteroatoms. researchgate.net Therefore, basis sets like 6-311G(d,p) or 6-311G** are recommended for obtaining reasonable structures, especially when hydrogen bonding or other interactions involving hydrogen are significant. researchgate.net For more flexible systems where dispersion forces are important, including a dispersion correction like D3 with the B3LYP functional is advisable. researchgate.net

In practice, a common and effective approach for structural optimization involves using the B3LYP functional paired with a triple-zeta basis set that includes polarization functions, such as def2-TZVP. google.comnih.gov For enhanced accuracy, particularly for anions or when calculating properties like dipole moments, the inclusion of diffuse functions is beneficial, leading to basis sets like ma-def2-TZVP or def2-TZVPD. nih.gov For initial, less computationally expensive geometry optimizations of organic molecules, double-zeta basis sets like def2-SVP or 6-31G* can be useful. google.com

A multi-level approach is often employed, where initial geometry optimizations are performed with a smaller basis set, followed by more refined calculations with a larger basis set. uni-rostock.de For instance, a geometry optimization might be performed at the HF/6-31G(d) level, followed by single-point energy calculations at a higher level of theory like MP2/6-31G(d). uni-rostock.de

It is also worth noting that for specific applications, such as the calculation of hyperfine coupling constants, specialized basis sets like EPR-II and EPR-III have been developed and optimized for use with DFT methods like B3LYP. gaussian.com

Table 1: Commonly Used Basis Sets and Functionals for Organic Molecules

| Functional | Basis Set | Key Features |

| B3LYP | 6-311G(d,p) | A good starting point for geometry optimization of organic molecules, includes polarization functions. researchgate.net |

| B3LYP-D3 | 6-311++G(d,p) | Includes dispersion corrections and diffuse functions, suitable for flexible systems and anions. researchgate.net |

| PBE0-D4 | def2-TZVP | A robust choice for structural optimizations, providing a good balance of accuracy and computational cost. nih.gov |

| r²SCAN-3c | mTZVPP | A composite method designed for efficient and accurate structure optimization. nih.gov |

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules. For systems like this compound and its derivatives, identifying the lowest energy conformers is a necessary step to accurately predict their properties and reactivity. researchgate.net A common strategy involves performing a comprehensive rotor search using a molecular mechanics force field, such as MMFF, to generate all feasible conformers by rotating all single bonds. researchgate.net

Following the initial conformational search, the resulting structures are typically optimized using a more accurate quantum mechanical method, such as DFT with the B3LYP functional and a suitable basis set. researchgate.net This allows for a more reliable determination of the relative energies of the different conformers. The stability of different tautomers and rotational conformers can then be assessed by comparing their calculated energies. For example, in a study of naphthopyran derivatives, the energy difference between tautomers was found to be significantly larger than that between rotational conformers. researchgate.net

The stability of a molecule can also be related to its chemical hardness, which is a global reactivity descriptor. A larger HOMO-LUMO gap generally corresponds to greater kinetic stability and higher chemical hardness. espublisher.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable insights into this by calculating various electronic properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the stability and reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. espublisher.com

The distribution of these frontier orbitals within the molecule provides information about the likely sites of chemical reactions. For many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is concentrated on electron-deficient areas. researchgate.net For instance, in donor-bridge-acceptor systems, the HOMO is typically found on the donor moiety and the LUMO on the acceptor moiety. researchgate.net In some cases, it may be necessary to consider other frontier orbitals, such as HOMO-1 or LUMO+1, to accurately correlate with observed reactivity. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecule/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Parent EPBZ | - | - | ~3.88 espublisher.com |

| EPBZ Derivatives | - | - | 2.88 - 4.01 espublisher.com |

Note: EPBZ (1-Ethyl-4-phenyl-1,5-benzodiazepine-2-thione) is used as an illustrative example from the literature to show typical ranges for FMO properties.

The Molecular Electrostatic Potential (MEP) is a real physical property that provides a three-dimensional map of the charge distribution around a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is typically color-coded to represent different potential values. Regions of negative potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

By analyzing the MEP surface, one can identify the most likely sites for chemical reactions and intermolecular interactions. nih.govmdpi.com For example, the location of MEP minima can reveal the positions of lone pairs and π-bonds, which are often the sites of electrophilic attack. mdpi.com

Fukui functions are local reactivity descriptors that quantify the change in electron density at a particular point in a molecule when an electron is added or removed. researchgate.netscm.com They provide a more detailed picture of reactivity at the atomic level compared to global descriptors. The Fukui function for nucleophilic attack, f+(r ), indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack, f-(r ), shows its tendency to donate an electron. scm.comresearchgate.net

These functions can be condensed to atomic centers to provide condensed Fukui indices, which are useful for identifying the most reactive atoms in a molecule. scielo.org.mxmdpi.com A higher value of the condensed Fukui function for a particular atom indicates a greater reactivity at that site. scielo.org.mx The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can also be used to simultaneously identify sites for both types of attack. researchgate.net

The calculation of Fukui functions typically involves performing single-point energy calculations on the neutral, cationic, and anionic forms of the molecule at the optimized geometry of the neutral species. researchgate.net The accuracy of the calculated Fukui functions can depend on the population analysis scheme used to derive the atomic charges. researchgate.net

Global Chemical Activity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Electrophilicity)

Quantum chemical calculations are instrumental in determining the global chemical activity descriptors for benzopyranone systems. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer a quantitative measure of the molecule's reactivity and stability.

Detailed density functional theory (DFT) calculations on 2H-1-benzopyran-2-one derivatives provide valuable insights applicable to the broader class of benzopyranones. biointerfaceresearch.com Key quantum chemical parameters include the ionization potential (I), electron affinity (A), global hardness (η), electronegativity (χ), and electrophilicity (ω). biointerfaceresearch.com The ionization potential indicates the molecule's ability to donate electrons; a lower value suggests a better electron-donating capacity. biointerfaceresearch.com Conversely, a high electron affinity points to a strong potential for accepting electrons. biointerfaceresearch.com

Global hardness (η) and its inverse, softness (σ), are related to the system's kinetic stability and chemical reactivity. biointerfaceresearch.com A higher global hardness implies greater stability and lower reactivity. biointerfaceresearch.com The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

Below is a table illustrating typical global chemical activity descriptors calculated for benzopyranone derivatives, based on data from related systems.

| Descriptor | Symbol | Typical Value Range (eV) | Significance |

| Ionization Potential | I | 6.0 - 6.5 | Electron-donating ability |

| Electron Affinity | A | 1.7 - 2.5 | Electron-accepting ability |

| Global Hardness | η | 1.9 - 2.4 | Reactivity and kinetic stability |

| Electronegativity | χ | 3.4 - 4.3 | Electron flow direction in reactions |

Table 1: Illustrative Global Chemical Activity Descriptors for Benzopyranone Derivatives. Values are based on ranges reported for similar structures. biointerfaceresearch.com

Photophysical and Optical Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Excited States

Time-dependent density functional theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules. uci.edu It is widely used due to its favorable balance of computational cost and accuracy for many applications. rsc.org The method calculates the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, which allows for the prediction of electronic transition frequencies and oscillator strengths, effectively simulating the molecule's UV-visible absorption spectrum. uci.edu

For benzopyranone systems, TD-DFT can identify the nature of the key electronic transitions. These are often characterized as promotions of electrons from occupied molecular orbitals to unoccupied ones, such as the HOMO to LUMO transition. Analysis of the orbitals involved helps classify the transitions, for example, as π-π* or n-π* transitions, which are fundamental to understanding the molecule's photophysical behavior.

While powerful, standard TD-DFT has known limitations. It can struggle to accurately describe states with significant double excitation character or long-range charge-transfer (CT) excited states. rsc.orgarxiv.org To address these challenges, advanced methods like spin-flip TD-DFT have been developed, which can provide a more uniform and accurate description of excited states with single, double, or mixed electronic character. nih.gov Visualizing the transition densities and calculating statistical measures of electron-hole separation can help quantify the charge-transfer character of an excited state and assess the reliability of the TD-DFT prediction. rsc.org

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational chemistry provides powerful tools for predicting the nonlinear optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. dtic.mil The key quantities of interest are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively), which describe the response of the molecular dipole moment to an external electric field. dtic.mil

These properties can be calculated using a finite-field method within a DFT framework. dtic.mil This involves applying a static electric field in the calculations and determining the resulting energy or dipole moment, from which the hyperpolarizability tensor components can be extracted. dtic.mil

Below is a representative data table showing the type of information generated from NLO calculations for a heterocyclic compound.

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μ | 4.56 |

| Polarizability (α) | αxx | 249.59 |

| αyy | 125.64 | |

| αzz | 45.15 | |

| First Hyperpolarizability (β) | βxxx | 5501.68 |

| βxyy | 2328.74 | |

| βxzz | 315.32 |

Table 2: Example of calculated NLO properties for a heterocyclic compound in an acetonitrile (B52724) medium, demonstrating the typical output of such a study. researchgate.net The values are illustrative and not specific to this compound.

Thermodynamic and Kinetic Reaction Pathway Studies

Computational Assessment of Reaction Mechanisms and Transition States

Quantum chemistry is a cornerstone for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES), computational methods can identify reactants, products, and, most importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, and its structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For reactions involving benzopyran systems, such as hydride transfer or cycloadditions, DFT calculations can distinguish between different possible mechanistic pathways (e.g., stepwise vs. concerted). nih.govmdpi.com For example, in a study of a (3+2) cycloaddition, IRC (Intrinsic Reaction Coordinate) calculations were used to confirm that a located transition state structure correctly connects the reactants and the final product in a single concerted step. mdpi.com Similarly, studies on hydride transfer reactions in benzopyran compounds have used computational evidence to prove a one-step mechanism over multi-step alternatives involving electron transfer. nih.gov

In more complex scenarios, such as reactions in solution or those involving weakly bound intermediates, more sophisticated models may be necessary. For instance, a two-transition state model has been employed for reactions that proceed through strong hydrogen-bonded complexes, considering both an inner (tight) and an outer (loose) transition state to accurately compute reaction rates. researchgate.net

Energy Profiles and Reaction Activation Energies

Once the stationary points (reactants, transition states, products) on the potential energy surface are located and verified, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, providing crucial quantitative data about the reaction's feasibility and rate. researchgate.net

The two most important energetic quantities derived from this profile are the enthalpy of reaction (ΔHr) and the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). nih.govresearchgate.net The activation energy represents the energy barrier that must be overcome for the reaction to occur and is the primary determinant of the reaction rate.

Computational studies on benzopyran compounds have successfully determined these parameters. nih.gov A notable finding from a kinetic and thermodynamic investigation of hydride transfer reactions was a strong linear dependence of the activation energy on the electronic properties of substituents on the benzene (B151609) ring. nih.gov The negative slope of this correlation indicated the buildup of positive charge at the reaction center in the transition state, providing deep mechanistic insight. nih.gov This ability to quantitatively predict how structural modifications influence reaction barriers is a major strength of computational chemistry, enabling the rational design of molecules for specific reactive purposes. nih.govnih.gov

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State (TS) | +21.5 |

| 3 | Products | -26.2 |

Table 3: A simplified, hypothetical energy profile for a one-step reaction, illustrating the relative energies of the species involved. The activation energy (ΔG‡) would be 21.5 kcal/mol, and the Gibbs free energy of reaction (ΔGr) would be -26.2 kcal/mol, indicating a spontaneous and exergonic process. This is modeled on data for one-step hydride transfers. nih.gov

Analysis of Hydride Affinity and Protonation Energetics

The capacity of benzopyran systems to act as reducing agents by donating a hydride anion (H⁻) is a critical aspect of their chemical reactivity. This property is quantified by hydride affinity (ΔHH⁻D(XH)), a thermodynamic value that represents the energy required to release a hydride anion. A comprehensive study on the thermodynamics and kinetics of benzopyran compounds provides significant insights into these energetic properties.

Researchers have determined the hydride affinity and related thermodynamic parameters for a series of benzopyran hydride compounds in acetonitrile, a common solvent for such measurements in physical organic chemistry. mdpi.com The study utilized electrochemical data to calculate these values. The analysis revealed a direct linear relationship between the hydride affinity at the activation site on the benzopyran ring and the electronic properties of substituents on the benzene ring, as described by Hammett substituent constants (σp). mdpi.com This correlation underscores the significant influence of substituent effects on the reducing capacity of these molecules.

Below is a table summarizing the key thermodynamic data for representative benzopyran hydride compounds, as determined in the study.

| Compound | ΔHH⁻D(XH) (kcal/mol) | ΔHHD(XH) (kcal/mol) | ΔHPD(XH•⁺) (kcal/mol) |

|---|---|---|---|

| 1a | 105.1 | 68.9 | 223.6 |

| 2a | 100.2 | 64.5 | 223.1 |

| 3a | 104.9 | 69.8 | 222.5 |

| 4a | 100.8 | 65.8 | 222.4 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding that aligns closely with classical Lewis structures. wikipedia.orgwisc.edu This technique translates the complex, many-electron wavefunction obtained from quantum chemical calculations into localized one-center (lone pair) and two-center (bond) orbitals. By examining these orbitals, one can gain deep insights into intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. nih.govnih.gov

The core of NBO analysis involves evaluating donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.netscirp.org A higher E(2) value signifies a stronger interaction, indicating significant electron density delocalization from the donor orbital to the acceptor orbital. scirp.org These interactions represent deviations from the idealized Lewis structure and are key to understanding the nuanced electronic behavior of a molecule. wikipedia.org

In the context of this compound systems, NBO analysis can elucidate several key features:

Hyperconjugation: It can quantify the stabilizing interactions between, for example, the lone pair orbitals (n) of the oxygen atoms and the antibonding orbitals (σ* or π) of adjacent C-C or C-O bonds. For instance, an interaction like n(O) → π(C=O) would indicate delocalization of the oxygen lone pair into the carbonyl group, affecting its reactivity and spectroscopic properties.

Charge Distribution: NBO calculates the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods. This helps identify electrophilic and nucleophilic sites within the molecule.

Intramolecular Hydrogen Bonding: In substituted benzopyran systems, NBO analysis can confirm and quantify the strength of weak intramolecular hydrogen bonds, such as C-H···O interactions, by calculating the corresponding n → σ* stabilization energy. nih.gov

A hypothetical NBO analysis of a this compound derivative might yield data similar to that shown in the table below, illustrating the types of stabilizing intramolecular interactions present.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Oether | π* (C=O) | 25.5 | π-conjugation |

| π (C=C)aryl | π* (C=O) | 18.2 | π-conjugation |

| LP (2) Ocarbonyl | σ* (Ccarbonyl-Caryl) | 5.1 | Hyperconjugation |

| σ (C-H) | LP* (1) Oether | 0.8 | C-H···O Interaction |

Molecular Mechanics (MM+) Simulations for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. youtube.com Unlike quantum mechanical methods that solve the Schrödinger equation, MM methods treat atoms as spheres and bonds as springs, defining a "force field" to calculate the energy of a molecule as a function of its conformation. arxiv.org This approach is computationally much faster, making it ideal for exploring the vast conformational landscape of flexible molecules, including benzopyran systems. nih.gov

The MM+ force field is an enhanced version of Allinger's MM2, which calculates the total steric energy of a conformation as a sum of several potential energy terms: youtube.com

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: The energy associated with deforming a bond angle from its ideal value.

Torsion: The energy barrier associated with rotation around a single bond, which accounts for eclipsing and staggering interactions.

Van der Waals Interactions: Non-bonded interactions (both attractive and repulsive) between atoms separated by two or more bonds.

By systematically varying the bond lengths, angles, and dihedral angles, MM+ simulations can map out the potential energy surface of a this compound molecule. The primary goal of this conformational analysis is to identify the minimum energy conformations, which correspond to the most stable and thus most populated shapes of the molecule at equilibrium. youtube.com

For the this compound scaffold, the flexibility primarily resides in the pyranone ring. This ring is not planar and can adopt several conformations, such as half-chair, boat, or twist-boat forms. MM+ simulations can predict the relative energies of these different conformers, determining which is the most stable. This information is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and its ability to interact with biological targets or other reagents.

Reaction Mechanisms and Chemical Transformations of 3h 2 Benzopyran 3 One and Derivatives

Nucleophilic Addition Reactions to the Benzopyranone Core

The lactone functionality within the 3H-2-benzopyran-3-one skeleton renders the carbonyl carbon susceptible to nucleophilic attack. This can lead to a variety of transformations, most notably ring-opening and subsequent recyclization to form new heterocyclic systems.

Nucleophilic attack at the C-1 carbonyl group of the this compound ring is a common reactivity pattern. This initial addition can lead to the opening of the lactone ring, forming an intermediate that can then undergo recyclization. The nature of the nucleophile and the reaction conditions dictate the final product. For instance, the reaction of 3-substituted isocoumarins with various nucleophiles can lead to the formation of a diverse array of heterocyclic compounds.

The synthesis of 3-substituted isocoumarins can itself involve a cascade of reactions initiated by nucleophilic attack. One such strategy involves a copper(I)-catalyzed reaction of 1-(2-halophenyl)-1,3-diones. This process is believed to proceed through a cascade involving an intramolecular Ullmann-type C-arylation followed by a rearrangement, showcasing the intricate pathways that can be initiated by nucleophilic interactions with precursors to the benzopyranone core. nih.gov

In the context of chromones, which are isomeric to isocoumarins, reactions with nitrogen and carbon nucleophiles often proceed through nucleophilic attack at the C-2 position, leading to the opening of the γ-pyrone ring. This is followed by various types of recyclization, either with the carbonyl group at C-4 or with functional groups at C-3. This provides access to a wide range of heterocycles, including pyrazoles, isoxazoles, and pyridines. While the initial point of attack differs due to the isomeric nature, the principle of ring-opening followed by recyclization is a shared and powerful strategy in benzopyranone chemistry.

The introduction of an exocyclic double bond, typically at the C-3 position to form a 3-alkylidene-3H-isochromen-1-one, provides an additional site for nucleophilic attack. These Michael acceptors can react with a variety of nucleophiles, leading to the formation of new C-C or C-heteroatom bonds at the C-3 position.

The synthesis of 3-alkylidene-3H-isochromene-1,4-diones has been reported, highlighting the existence and accessibility of derivatives with exocyclic double bonds. researchgate.net While specific studies detailing nucleophilic additions to the exocyclic double bond of 3-alkylidene-3H-isochromen-1-ones are not extensively documented in the provided search results, the inherent reactivity of α,β-unsaturated carbonyl systems suggests that they would readily undergo 1,4-conjugate addition reactions with soft nucleophiles such as organocuprates, enamines, and thiols. This reactivity is a cornerstone of modern organic synthesis and would be an expected transformation for these derivatives.

Furthermore, the synthesis of (Z)-1-alkylidene-1,3-dihydroisobenzofurans through iodocyclization of 2-(1-alkynyl)benzylic alcohols demonstrates a method to create exocyclic double bonds adjacent to a heterocyclic core. nih.gov The subsequent reactivity of these exocyclic double bonds can be inferred from general principles of organic chemistry, where they would be susceptible to a variety of addition reactions.

Cycloaddition Chemistry

The diene system embedded within the pyran ring of this compound and its derivatives is a key structural feature that enables participation in cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful tool for the construction of complex polycyclic frameworks.

3H-2-Benzopyran-3-ones can act as dienes in [4+2] cycloaddition reactions with various olefinic dienophiles. These reactions are often regioselective and provide a route to complex carbocyclic and heterocyclic structures. The generation of the often unstable this compound intermediates can be performed in situ, followed by trapping with a suitable dienophile.

For instance, methoxy-substituted 3H-2-benzopyran-3-ones, generated from o-acylphenylacetic acid derivatives, have been shown to undergo in situ Diels-Alder reactions. acs.org To improve the efficiency of these reactions, especially with unstable or less reactive dienophiles, alternative reagents for the generation of the benzopyranone have been developed, such as 1,3-dicyclohexylcarbodiimide (DCC) with 2-hydroxypyridine (B17775), disuccinimidyl carbonate (DSC), and 2-ethoxy-N-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ). acs.org

The regioselectivity of these Diels-Alder reactions can be influenced by substituents on the benzopyranone core. For example, 1-phenyl-2-benzopyran-3-one reacts with unsymmetrically substituted dienophiles with regioselectivity largely determined by the phenyl group. researchgate.net

Below is a table summarizing some reported Diels-Alder reactions of this compound and its derivatives with olefinic dienophiles.

| Diene (this compound derivative) | Dienophile | Key Mechanistic Insights/Observations |

| Methoxy-substituted 3H-2-benzopyran-3-ones | Various olefinic dienophiles | In situ generation of the diene is often required. Alternative generating reagents (DCC, DSC, EEDQ) can improve reaction efficiency. acs.org |

| 1-Phenyl-2-benzopyran-3-one | Methyl acrylate, ethyl crotonate, crotonaldehyde | Regioselectivity is largely controlled by the C-1 phenyl group, but with little endo-exo selectivity. researchgate.net |

| 1-Phenyl-2-benzopyran-3-one | Dimethyl fumarate | Preferred exo-addition adjacent to the phenyl group is observed. researchgate.net |

| 2-Benzopyran-3-one | Buta-1,3-diene, isobutene, but-1-ene | Strongly regioselective additions are observed, providing a route to aromatic steroids. |

The reactivity of the this compound system can be harnessed in tandem cycloaddition sequences to rapidly build molecular complexity. While specific examples involving this compound as the primary substrate in a tandem cycloaddition are not explicitly detailed in the provided search results, the principles can be inferred from related systems.

For example, tandem [4+2]/[2+2] cycloaddition reactions have been developed involving indene (B144670) or benzofurans with arynes. This type of cascade reaction, where an initial Diels-Alder reaction is followed by another cycloaddition, showcases a powerful strategy for the synthesis of complex polycyclic molecules. A similar approach could be envisioned for appropriately substituted this compound derivatives.

Furthermore, a highly stereoselective tandem [2+2] cycloaddition–pericyclic ring-opening–intramolecular-N-tethered-[4+2] cycloaddition has been described for the reaction of enamides with benzynes. This sequence demonstrates the potential for a cycloaddition to initiate a cascade of pericyclic reactions, leading to the rapid assembly of complex heterocyclic frameworks. While not a direct example with a benzopyranone, this illustrates the mechanistic possibilities for tandem reactions involving related reactive intermediates.

Electrophilic and Radical Reactions

Regioselective Functionalization of the Benzopyran System

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the benzopyran ring, which is crucial for synthesizing targeted molecules with desired properties. Various methods have been developed for the regioselective functionalization of isocoumarins and related benzopyran systems.

One powerful approach is the transition-metal-catalyzed C-H activation/annulation cascade. For instance, a highly regioselective synthesis of isocoumarin (B1212949) derivatives has been achieved through the aerobic oxidative cyclization of aromatic acids with alkynes, catalyzed by a ruthenium complex. nih.gov Similarly, rhodium(III)-catalyzed C-H activation has been used to synthesize isocoumarins from enaminones and iodonium (B1229267) ylides. nih.gov These methods often proceed with high selectivity, avoiding the formation of isomeric mixtures. nih.gov

Electrophilic substitution reactions are also employed for functionalizing the aromatic ring of the benzopyran system. Polycyclic benzopyran derivatives can be functionalized at specific positions via bromination, nitration, acetylation, and formylation. researchgate.net Furthermore, electrophilic cyclization of substituted propargylic aryl ethers using electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) provides a direct route to 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov

Radical reactions also offer pathways for regioselective synthesis. Coumarin-annulated polycyclic heterocycles have been synthesized with high regioselectivity using a tin-hydride mediated radical cyclization as a key step. mdpi.com

Homocyclotrimerization Reactions

Homocyclotrimerization is a process where three identical molecules react to form a cyclic trimer. This reaction has been reported for derivatives of the benzopyranone family. In a notable example, the in situ generated 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate (B86663) undergoes homocyclotrimerization at low temperatures. nih.gov This reaction, proceeding from a thieno-fused benzopyranone derivative, yields an eighteen-membered heteroaromatic oligomer. nih.gov The process demonstrates a unique reactivity pattern for diazonium intermediates derived from the benzopyranone core, leading to the formation of large macrocyclic structures.

| Reactant | Reaction Type | Product |

| 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate | Homocyclotrimerization | Eighteen-member ring heteroaromatic holigomer |

| This interactive table outlines the homocyclotrimerization of a functionalized benzopyranone derivative. nih.gov |

Tautomerism and Proton Transfer Equilibria in Benzopyranone Systems

Prototropic tautomerism, the transfer of a proton between two atoms within the same molecule, is a fundamental equilibrium process in many heterocyclic systems, including derivatives of benzopyranone. nih.gov This equilibrium typically occurs between a heteroatom with an acidic proton (like an -OH or -NH group) and another heteroatom with a lone pair of electrons. nih.gov The position of the equilibrium is sensitive to factors such as the molecular structure, solvent polarity, and temperature. researchgate.net

In systems related to benzopyranones, such as hydroxy-substituted quinolines and naphthoquinones, tautomeric equilibria are well-documented. For example, 7-hydroxyquinoline (B1418103) derivatives can exist as a mixture of azo and hydrazone tautomers in solution, with the balance influenced by the solvent and electronic nature of substituents. nih.govbeilstein-journals.org Similarly, studies on 1-benzamidoisoquinoline derivatives show a controllable equilibrium between amide and enamine tautomers, where the relative population of each form can be tuned by the electronic properties of substituents on the phenyl ring. nih.gov

In aqueous environments, tautomeric equilibria are particularly important, though often challenging to study due to solubility issues and proton exchange with the solvent. nih.gov Computational studies and spectroscopic methods like NMR are crucial tools for investigating these equilibria. nih.govnih.gov For benzopyranone derivatives bearing hydroxyl or amino groups, the potential for keto-enol or imine-enamine tautomerism exists, which can significantly influence their chemical reactivity, biological activity, and spectroscopic properties. The ability of a substituent to form an intramolecular hydrogen bond can greatly stabilize one tautomer over another, as seen in 2-hydroxy-4-naphthoquinone-1-oxime, where the tautomer with a hydrogen bond between the 2-hydroxyl group and the oxime nitrogen is significantly more stable. ias.ac.in

Structural Modifications and Synthetic Utility of 3h 2 Benzopyran 3 One Derivatives

Design and Synthesis of Substituted Benzopyranone Analogues

The synthesis of substituted 3H-2-benzopyran-3-one derivatives has been a major focus of organic synthesis, with numerous methods developed to introduce a wide range of functional groups and heteroatoms onto the core structure. These modifications are crucial for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules.

The isocoumarin (B1212949) skeleton can be functionalized at various positions, with C-3 being a common site for substitution. nih.gov Synthetic strategies often involve the cyclization of appropriately substituted precursors. For instance, Rh(III)-catalyzed C–H activation and annulation of enaminones with iodonium (B1229267) ylides provides a route to a variety of isocoumarins bearing electron-donating groups like methyl (Me), ethoxy (OEt), and tert-butyl (t-Bu), as well as electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), iodine (I), trifluoromethyl (CF3), cyano (CN), and nitro (NO2). beilstein-journals.org This method demonstrates broad functional group tolerance, even accommodating a strongly coordinating thioether substituent. beilstein-journals.org

Another approach involves a Passerini three-component reaction followed by an aldol (B89426) condensation, which allows for the synthesis of isocoumarins with different substitution patterns. acs.org This one-pot method utilizes readily available starting materials like 2-formylbenzoic acid, isocyanides, and arylglyoxals to construct the isocoumarin core. acs.org The scope of this reaction has been explored with various arylglyoxals and isocyanides, yielding a range of substituted products. acs.org

Furthermore, the introduction of heteroatoms such as nitrogen and sulfur has been achieved. For example, new 4-heteroarylamino coumarin (B35378) derivatives containing nitrogen and sulfur have been synthesized through the condensation of 4-chloro-3-nitrocoumarin (B1585357) with the corresponding heteroarylamine. nih.gov The synthesis of benzopyran derivatives with various substituents has also been accomplished through one-pot reactions, for example, by reacting 2-chlororesorcinol (B1584398) with malononitrile (B47326) in the presence of aldehydes or ketones. psu.edu

The table below summarizes some of the synthetic methods used to introduce various functional groups onto the benzopyranone scaffold.

| Method | Starting Materials | Introduced Functional Groups/Substituents | Catalyst/Reagents | Reference |

| Rh(III)-catalyzed C–H activation/annulation | Enaminones, Iodonium ylides | Me, OEt, t-Bu, F, Cl, Br, I, CF3, CN, NO2, Thioether | [Cp*RhCl2]2, AgSbF6 | beilstein-journals.org |

| Passerini–Aldol Sequence | 2-Formylbenzoic acid, Isocyanides, Arylglyoxals | Varied substituents from isocyanides and arylglyoxals | - | acs.org |

| Condensation | 4-Chloro-3-nitrocoumarin, Heteroarylamines | Heteroarylamino groups containing N and S | - | nih.gov |

| One-pot reaction | 2-Chlororesorcinol, Malononitrile, Aldehydes/Ketones | Varied substituents from aldehydes/ketones | - | psu.edu |

The relationship between the structure of the starting materials and the reactivity in the synthesis of this compound derivatives is a critical aspect that governs the efficiency and outcome of these reactions. In the Rh(III)-catalyzed synthesis of isocoumarins, a proposed mechanism involves the coordination of the enaminone's oxygen atom to the rhodium catalyst, followed by a C-H activation at the ortho position to form a five-membered rhodacycle intermediate. beilstein-journals.orgnih.gov Subsequent reaction with the iodonium ylide, migratory insertion, and intramolecular annulation lead to the final isocoumarin product. beilstein-journals.orgnih.gov The electronic nature of the substituents on the enaminone can influence the rate and efficiency of the C-H activation step.

In the Passerini–Aldol reaction sequence, the choice of solvent has been shown to influence the reaction pathway, leading to different substituted isocoumarin derivatives. acs.org The mechanism likely involves the initial formation of a Passerini adduct, which then undergoes an intramolecular aldol condensation. The nature of the substituents on the arylglyoxal component can also affect the reaction, with electron-withdrawing groups generally leading to successful conversion to the desired isocoumarin products. acs.org

The synthesis of pyrimidine (B1678525) and fused pyrimidine derivatives often involves multi-component reactions where the structure of the reactants dictates the final product. derpharmachemica.com For example, the reaction of thiobarbituric acid and malononitrile with p-chlorobenzaldehyde can lead to pyrano[2,3-d]pyrimidine derivatives. researchgate.net The reaction mechanism is thought to proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.net

The table below outlines key mechanistic steps and their relationship to the structure of the reactants in different synthetic pathways.

| Synthetic Pathway | Key Mechanistic Steps | Structure-Reactivity Observations | Reference |

| Rh(III)-catalyzed C–H activation/annulation | C-H activation, migratory insertion, intramolecular annulation | The electronic properties of substituents on the enaminone affect the C-H activation step. | beilstein-journals.orgnih.gov |

| Passerini–Aldol Sequence | Passerini reaction, intramolecular aldol condensation | Solvent choice can alter the reaction pathway; electron-withdrawing groups on the arylglyoxal are favorable. | acs.org |

| Fused Pyrimidine Synthesis | Knoevenagel condensation, Michael addition, cyclization | The nature of the aldehyde and the active methylene (B1212753) compound determines the structure of the fused pyrimidine. | derpharmachemica.comresearchgate.netresearchgate.net |

Development of Benzopyran-Fused Heterocyclic Systems

The fusion of other heterocyclic rings to the this compound core has led to the development of novel polycyclic systems with diverse and often enhanced biological activities. These fused systems can be broadly categorized based on the type of heteroatoms present in the fused ring.

Pyrano-fused benzopyranones, such as pyranocoumarins, are a significant class of compounds found in nature and are known for a wide range of biological activities. rsc.org The synthesis of these fused systems has been achieved through various strategies. One approach involves a one-pot, three-component condensation of 5,7-dihydroxy-4-methylcoumarin, aryl aldehydes, and ethyl cyanoacetate (B8463686) in the presence of silica (B1680970) sodium carbonate to yield pyrano[2,3-h]coumarins. researchgate.net

Another method describes a base-catalyzed, pseudo-four-component reaction of 4-hydroxycoumarin (B602359), two molecules of acetone, and an amine to synthesize pyrano[2,3-c]coumarins. nih.gov A plausible mechanism for this reaction involves an initial aldol condensation of acetone, followed by a conjugate addition of 4-hydroxycoumarin and subsequent cyclization. nih.gov Furthermore, an eco-friendly synthesis of fused pyrano[2,3-b]pyrans has been developed via an ammonium (B1175870) acetate-mediated formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds. rsc.orgnih.gov

The table below highlights some of the synthetic routes to pyrano-fused benzopyranone systems.

| Fused System | Synthetic Method | Starting Materials | Catalyst/Reagents | Reference |

| Pyrano[2,3-h]coumarins | One-pot, three-component condensation | 5,7-Dihydroxy-4-methylcoumarin, Aryl aldehydes, Ethyl cyanoacetate | Silica sodium carbonate | researchgate.net |

| Pyrano[2,3-c]coumarins | Pseudo-four-component reaction | 4-Hydroxycoumarin, Acetone, Amine | Trimethylamine | nih.gov |

| Fused Pyrano[2,3-b]pyrans | Formal oxa-[3+3] cycloaddition | 4H-Chromene-3-carbaldehydes, Cyclic 1,3-dicarbonyl compounds | Ammonium acetate (B1210297) | rsc.orgnih.gov |

The fusion of nitrogen-containing heterocycles like pyrimidine, pyrazole (B372694), and quinazoline (B50416) to the benzopyranone core has yielded compounds with significant medicinal potential. nih.gov

Pyrimidine-Fused Systems: Benzopyrano-pyrimidine derivatives can be synthesized through the condensation of salicylaldehyde (B1680747) derivatives, piperidine/morpholine, and malononitrile, catalyzed by p-toluenesulfonic acid. mdpi.com Another route involves the reaction of 3-benzoyl chromones with benzamidines, which can lead to the formation of 5H-chromeno[4,3-d]pyrimidin-5-ol derivatives through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org

Pyrazole-Fused Systems: The synthesis of pyrazole-fused isocoumarins has been achieved using a Fe3O4@SiO2-SO3H nanocatalyst. researchgate.net Another general method for synthesizing fused pyrazoles involves the one-step cyclization of o-alkynylchalcones with hydrazine. rhhz.net The synthesis of pyrazole derivatives is often accomplished through the condensation of hydrazines with 1,3-dicarbonyl compounds. hilarispublisher.com

Quinazoline-Fused Systems: Quinazoline and quinazolinone derivatives are an important class of compounds with a wide range of biological activities. nih.govresearchgate.net The synthesis of 2,3-fused quinazolinones has attracted considerable attention due to the increased rigidity and planarity of these molecules. rsc.org Synthetic strategies include difunctionalization of alkenes, ring-opening of small rings, and transition-metal-catalyzed cyclizations. rsc.org

The following table summarizes synthetic approaches to nitrogen-containing fused benzopyranones.

| Fused Heterocycle | Synthetic Method | Starting Materials | Catalyst/Reagents | Reference |